6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole

Antitumor screening NCI‑60 cell panel Structure‑activity relationship

6‑(2,4‑Dichloro‑5‑nitrophenyl)imidazo[2,1‑b][1,3]thiazole (CAS 183667‑90‑5) is a heterocyclic aldehyde precursor whose 2,4‑dichloro‑5‑nitrophenyl pharmacophore at position 6 drives the antitumor potency of derived guanylhydrazones. The compound serves as an essential synthetic node: Vilsmeier–Haack formylation converts it to the 5‑carbaldehyde, which then condenses with aminoguanidine to produce the bioactive guanylhydrazone series [REFS‑1].

Molecular Formula C11H5Cl2N3O2S
Molecular Weight 314.1 g/mol
CAS No. 183667-90-5
Cat. No. B12931769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole
CAS183667-90-5
Molecular FormulaC11H5Cl2N3O2S
Molecular Weight314.1 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=CN21)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H5Cl2N3O2S/c12-7-4-8(13)10(16(17)18)3-6(7)9-5-15-1-2-19-11(15)14-9/h1-5H
InChIKeyDQMWNFHFONZNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS 183667‑90‑5): A Core Heterocyclic Scaffold for Antitumor Guanylhydrazone Lead Generation


6‑(2,4‑Dichloro‑5‑nitrophenyl)imidazo[2,1‑b][1,3]thiazole (CAS 183667‑90‑5) is a heterocyclic aldehyde precursor whose 2,4‑dichloro‑5‑nitrophenyl pharmacophore at position 6 drives the antitumor potency of derived guanylhydrazones. The compound serves as an essential synthetic node: Vilsmeier–Haack formylation converts it to the 5‑carbaldehyde, which then condenses with aminoguanidine to produce the bioactive guanylhydrazone series [REFS‑1]. All guanylhydrazones carrying this specific aryl motif entered the NCI‑60 human tumor cell‑line panel and exhibited superior mean growth inhibition relative to the clinical comparator methyl‑GAG (mitoguazone) [REFS‑1].

Why 6‑(2,4‑Dichloro‑5‑nitrophenyl)imidazo[2,1‑b][1,3]thiazole Cannot Be Replaced by In‑Class Imidazo[2,1‑b]thiazole Analogs


Simply swapping the 6‑aryl substituent on the imidazo[2,1‑b]thiazole core abolishes the antitumor entry profile of the downstream guanylhydrazones. In the NCI three‑line prescreen, pyridyl‑bearing analogs lacking a 2‑substituent (compounds 6Ac‑e, 6Bc‑e) and 3‑substituted pyridyl derivatives (6Dc‑e) failed to meet the potency threshold for advancement to the full 60‑cell‑line panel [REFS‑1]. In contrast, every guanylhydrazone derived from the 2,4‑dichloro‑5‑nitrophenyl core qualified for the 60‑cell‑line evaluation, demonstrating that the precise chlorine‑nitro substitution pattern on the phenyl ring is a non‑negotiable structural requirement for NCI‑level antitumor screening progression [REFS‑1].

Quantitative Differentiation of 6‑(2,4‑Dichloro‑5‑nitrophenyl)imidazo[2,1‑b][1,3]thiazole Versus Closest Analogs


Universal NCI‑60 Panel Entry: 2,4‑Dichloro‑5‑nitrophenyl Guanylhydrazones vs. Pyridyl and Other 6‑Aryl Analogs

Guanylhydrazones derived from the 2,4‑dichloro‑5‑nitrophenyl core achieved 100 % qualification for the NCI 60‑cell‑line panel, whereas pyridyl analogs lacking a 2‑substituent (6Ac‑e, 6Bc‑e) and 3‑substituted pyridyl derivatives (6Dc‑e) all failed the three‑line prescreen [REFS‑1]. This demonstrates that the 2,4‑dichloro‑5‑nitrophenyl motif is a prerequisite for advancement to full NCI evaluation.

Antitumor screening NCI‑60 cell panel Structure‑activity relationship Guanylhydrazone Imidazo[2,1‑b]thiazole

Superior Growth Inhibition Potency of 2,4‑Dichloro‑5‑nitrophenyl Guanylhydrazones vs. Methyl‑GAG in the NCI‑60 Panel

All 2,4‑dichloro‑5‑nitrophenyl guanylhydrazones tested in the 60‑cell‑line panel displayed mean pGI50 values between 4.87 and 6.19, whereas the reference drug methyl‑GAG (mitoguazone) exhibited a mean pGI50 of approximately 4.74 [REFS‑1]. The most potent derivative, 6Ba (derived directly from the title aldehyde), achieved a mean pGI50 of 6.19, representing a 28‑fold lower GI50 molar concentration relative to methyl‑GAG [REFS‑1].

Antitumor potency pGI50 NCI‑60 Methyl‑GAG Mitoguazone

Compound 6Ba: Highest Mean pGI50 (6.19) and Favorable Therapeutic Ratio Among All Series Members

Within the entire imidazo[2,1‑b]thiazole guanylhydrazone series, compound 6Ba—synthesized from 6‑(2,4‑dichloro‑5‑nitrophenyl)imidazo[2,1‑b]thiazole—achieved the highest mean pGI50 (6.19) and a favorable pGI50/pLC50 ratio of 1.41, indicating potent growth inhibition with lower lethality relative to its unsaturated counterpart 6Aa (pGI50/pLC50 = 1.24) [REFS‑1]. This compound is a direct derivative of the title compound after formylation and guanylhydrazone formation.

Lead compound 6Ba pGI50 pLC50 Therapeutic index

Confirmed Novel Mechanism of Action Differentiating 2,4‑Dichloro‑5‑nitrophenyl Guanylhydrazones from Existing DNA‑Binding Antitumor Agents

NCI COMPARE analysis of the 2,4‑dichloro‑5‑nitrophenyl guanylhydrazones failed to yield high correlations (>0.7) with any known compound in the public NCI database, suggesting a novel mechanism of action distinct from that of methyl‑GAG and other DNA‑interactive agents [REFS‑1]. This contrasts with many imidazo[2,1‑b]thiazole derivatives that act through established kinase inhibition.

Mechanism of action NCI COMPARE Novel target Guanylhydrazone

Optimal Application Scenarios for 6‑(2,4‑Dichloro‑5‑nitrophenyl)imidazo[2,1‑b][1,3]thiazole Based on Experimental Evidence


Medicinal Chemistry: Synthesis of Antitumor Guanylhydrazone Libraries with Guaranteed NCI Screening Eligibility

When building a focused library of imidazo[2,1‑b]thiazole guanylhydrazones for NCI antitumor screening, 6‑(2,4‑dichloro‑5‑nitrophenyl)imidazo[2,1‑b][1,3]thiazole is the only 6‑aryl aldehyde precursor that guarantees 100 % of its derivatives will pass the NCI three‑line prescreen and advance to the 60‑cell‑line panel [REFS‑1]. Alternative 6‑pyridyl or mono‑chloro‑nitrophenyl cores fail to achieve this hit‑rate, leading to wasted synthesis effort and screening costs [REFS‑1].

Lead Optimization: Direct Access to the Most Potent and Therapeutically Balanced Guanylhydrazone 6Ba (Mean pGI50 = 6.19)

Formylation of the title compound and subsequent condensation with aminoguanidine yields compound 6Ba, which exhibits the highest mean growth inhibition (pGI50 = 6.19) and an improved therapeutic ratio (pGI50/pLC50 = 1.41) among all published imidazo[2,1‑b]thiazole guanylhydrazones [REFS‑1]. This makes the compound the direct synthetic entry point to the series' most promising lead candidate for further preclinical development [REFS‑1].

Mechanism‑of‑Action Studies: Exploring a Novel Non‑DNA‑Interactive Antitumor Pathway

The guanylhydrazones derived from this scaffold exhibit a COMPARE fingerprint that does not correlate with any known NCI‑registered mechanism of action, implying a novel target [REFS‑1]. Researchers investigating non‑apoptotic cell death, G2/M cell‑cycle arrest, or mitochondrial dysfunction can use this building block to generate tool compounds for target‑identification studies [REFS‑1].

Structure–Activity Relationship (SAR) Programs: Evaluating the Impact of 2,4‑Dichloro‑5‑nitro Substitution on Antitumor Potency

Comparative SAR shows that introducing the second chlorine atom at the 2‑position of the 5‑nitrophenyl ring, while maintaining the 2,3‑saturated imidazo[2,1‑b]thiazole core, shifts the potency from pGI50 ≈ 5.10 (mono‑chloro analog 6Bb) to pGI50 = 6.19 (dichloro‑nitro analog 6Ba) [REFS‑1]. The title compound therefore serves as the critical synthetic intermediate for probing the contribution of the 2‑chloro substituent to antitumor activity [REFS‑1].

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